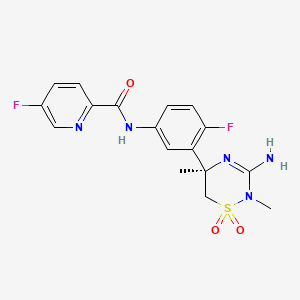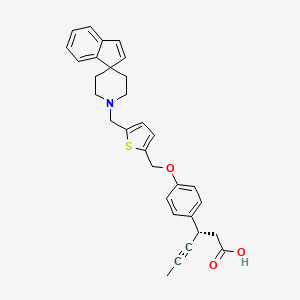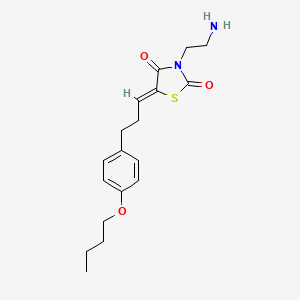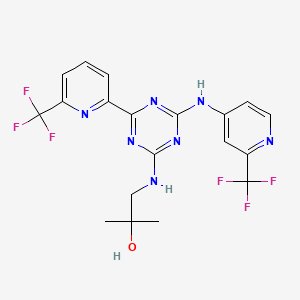
Enasidenib
Vue d'ensemble
Description
L'enasidenib est un inhibiteur de petite molécule de l'enzyme isocitrate déshydrogénase 2, principalement utilisé pour le traitement de la leucémie aiguë myéloïde récidivante ou réfractaire chez les patients présentant des mutations spécifiques du gène de l'isocitrate déshydrogénase 2 . Ce composé a été développé par Agios Pharmaceuticals et est sous licence de Celgene pour un développement ultérieur .
Applications De Recherche Scientifique
Enasidenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the reactivity of triazine and pyridine derivatives . In biology, this compound is used to study the role of isocitrate dehydrogenase 2 in cellular metabolism and its implications in cancer . In medicine, this compound is used as a therapeutic agent for the treatment of acute myeloid leukemia with isocitrate dehydrogenase 2 mutations .
Mécanisme D'action
Target of Action
Enasidenib primarily targets the mutant isocitrate dehydrogenase 2 (IDH2) variants R140Q, R172S, and R172K . The IDH2 gene is a recurrent mutation detected in 12-20% of adult patients with acute myeloid leukemia (AML) . The IDH2 enzyme plays a crucial role in the Krebs cycle, catalyzing the conversion of isocitrate to alpha-ketoglutarate .
Mode of Action
This compound acts as an allosteric inhibitor of the mutant IDH2 enzyme . It binds to the active catalytic site of the mutant IDH2 enzyme and prevents the conformational change that drives the formation of the oncometabolite ®-2-hydroxyglutarate . This inhibition leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotes proper differentiation and clonal proliferation of cells of the myeloid lineage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Krebs cycle. By inhibiting the mutant IDH2 enzyme, this compound prevents the formation of the oncometabolite ®-2-hydroxyglutarate . Increased levels of ®-2-hydroxyglutarate competitively inhibit alpha-ketoglutarate-dependent enzymes, leading to histone and DNA hypermethylation, chromatin modifications, and altered hypoxia responses . This results in the termination of normal myeloid differentiation and promotion of myeloid malignancy .
Pharmacokinetics
The metabolism of this compound is mediated by multiple cytochrome P450 (CYP) enzymes (e.g.,CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), and by multiple UDP glucuronosyl transferases (UGTs) (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A9, UGT2B7, and UGT2B15) in vitro . These enzymes play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, impacting its bioavailability.
Result of Action
The molecular effect of this compound is the inhibition of the mutant IDH2 enzyme, leading to a decrease in the levels of 2-hydroxyglutarate . On a cellular level, this results in the differentiation of leukemic blasts and increased survival . In clinical trials, this compound has shown to induce durable complete remissions as a single agent in about 20% of cases .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism of this compound due to potential drug-drug interactions . Additionally, the patient’s genetic makeup, such as the presence of specific IDH2 mutations, can influence the compound’s action
Safety and Hazards
Orientations Futures
Enasidenib is the first drug of its kind to be approved for any cancer. Rather than kill cancer cells, this compound rehabilitates them. It allows them to develop as normally functioning blood cells, reversing a stalled developmental state that causes the cells to behave as wayward miscreants . Future combinations of these agents need to be explored, including with cytotoxic drugs and other newer emerging strategies such as immunotherapies for AML .
Analyse Biochimique
Biochemical Properties
Enasidenib acts as an allosteric inhibitor of the mutant IDH2 enzyme . It interacts with the IDH2 enzyme, which is a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation, and DNA modification .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking several enzymes that promote cell growth . In the context of AML, it has been observed to induce differentiation of leukemic blasts .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the IDH2 enzyme . This inhibition disrupts the normal activity of the IDH2 enzyme, leading to a decrease in the production of ®-2-hydroxyglutarate, an oncometabolite . This disruption can lead to changes in gene expression and cellular differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects on cellular function. For instance, in a phase I trial of maintenance this compound following allogeneic hematopoietic cell transplantation (HCT) in patients with IDH2-mutated myeloid malignancies, this compound was initiated between days 30 and 90 following HCT and continued for twelve 28-day cycles .
Dosage Effects in Animal Models
In animal embryo-fetal toxicity studies, oral administration of this compound to pregnant rats and rabbits during organogenesis was associated with embryo-fetal mortality and alterations to growth starting at 0.1 times the steady-state clinical exposure based on the AUC at the recommended human dose .
Metabolic Pathways
This compound is involved in the metabolic pathway of the citric acid cycle, where it inhibits the IDH2 enzyme . This enzyme normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate .
Subcellular Localization
The IDH2 enzyme, which this compound selectively inhibits, is localized in the mitochondria Therefore, it can be inferred that this compound, as an inhibitor of IDH2, would also localize to the mitochondria to exert its effects
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'enasidenib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. . Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de températures élevées pour favoriser la formation du produit souhaité.
Méthodes de production industrielle : La production industrielle de l'this compound suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu pour garantir des conditions de réaction constantes et des rendements élevés. La purification de l'this compound est réalisée par des techniques de cristallisation et de chromatographie pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'enasidenib subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le cycle triazine et les cycles pyridine . Il peut également subir des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des bases fortes comme l'hydrure de sodium et le tert-butylate de potassium, ainsi que des agents oxydants comme le peroxyde d'hydrogène . Les réactions sont généralement réalisées sous atmosphère inerte pour éviter des réactions secondaires indésirables.
Principaux produits formés : Les principaux produits formés à partir des réactions impliquant l'this compound comprennent divers dérivés triazine et pyridine substitués, en fonction des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. En chimie, il est utilisé comme composé modèle pour étudier la réactivité des dérivés triazine et pyridine . En biologie, l'this compound est utilisé pour étudier le rôle de l'isocitrate déshydrogénase 2 dans le métabolisme cellulaire et ses implications dans le cancer . En médecine, l'this compound est utilisé comme agent thérapeutique pour le traitement de la leucémie aiguë myéloïde avec des mutations de l'isocitrate déshydrogénase 2 .
Mécanisme d'action
L'this compound exerce ses effets en inhibant sélectivement l'enzyme isocitrate déshydrogénase 2, qui est impliquée dans le cycle de l'acide citrique . Cette inhibition entraîne une réduction des niveaux de l'oncométabolite 2-hydroxyglutarate, qui est produit par l'enzyme mutante de l'isocitrate déshydrogénase 2 . En réduisant les niveaux de 2-hydroxyglutarate, l'this compound contribue à restaurer la différenciation cellulaire normale et à réduire la prolifération des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
L'enasidenib est unique parmi les inhibiteurs de l'isocitrate déshydrogénase 2 en raison de sa grande sélectivité et de sa puissance . Des composés similaires comprennent l'ivosidenib, qui cible l'enzyme isocitrate déshydrogénase 1, et d'autres inhibiteurs expérimentaux de l'isocitrate déshydrogénase 2 . Comparé à ces composés, l'this compound a montré une efficacité supérieure dans les essais cliniques et a un profil de sécurité bien établi .
Propriétés
IUPAC Name |
2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUUSLLRIQKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F6N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027942 | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Enasidenib is a selective inhibitor of IDH2, a mitochondria-localized enzyme involved in diverse cellular processes, including adaptation to hypoxia, histone demethylation and DNA modification. Wild-type IDH proteins play a cruicial role in the Krebs/citric acid cycle where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In comparison, mutant forms of IDH2 enzyme mediates a neomorphic activity and catalyze reduction of α-KG to the (R) enantiomer of 2-hydroxyglutarate, which is associated with DNA and histone hypermethylation, altered gene expression and blocked cellular differentiation of hematopoietic progenitor cells. Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form. Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1446502-11-9 | |
| Record name | 2-Methyl-1-[[4-[6-(trifluoromethyl)-2-pyridinyl]-6-[[2-(trifluoromethyl)-4-pyridinyl]amino]-1,3,5-triazin-2-yl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446502-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enasidenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446502119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enasidenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13874 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Enasidenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENASIDENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T1SS4E7AG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


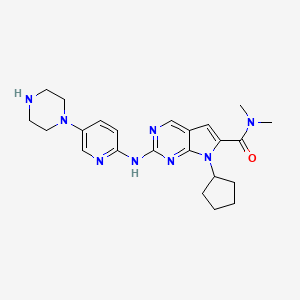
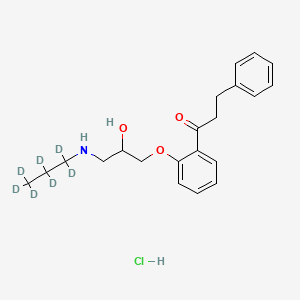



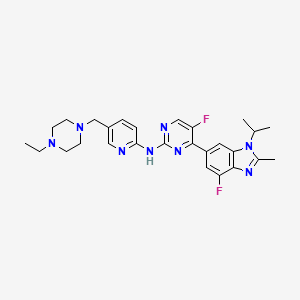

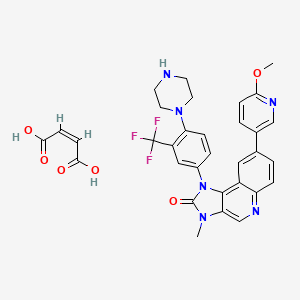

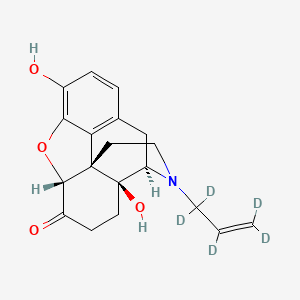
![4-Fluoro-2-(4-{[(3s,4r)-4-(1-Hydroxy-1-Methylethyl)pyrrolidin-3-Yl]amino}-6,7-Dimethoxyquinazolin-2-Yl)phenol](/img/structure/B560082.png)
